molecular formula C11H12BrFO2 B12966112 Methyl 3-(4-bromophenyl)-3-fluorobutanoate

Methyl 3-(4-bromophenyl)-3-fluorobutanoate

Cat. No.: B12966112
M. Wt: 275.11 g/mol
InChI Key: AACCJWJIMXCNCQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 3-(4-bromophenyl)-3-fluorobutanoyl chloride with methanol (CHOH) in the presence of a base (such as triethylamine) to yield the methyl ester.

      Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.

      Industrial Production: While there isn’t specific information on large-scale industrial production, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: Methyl 3-(4-bromophenyl)-3-fluorobutanoate can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, sodium hydroxide (NaOH) for hydrolysis or lithium aluminum hydride (LiAlH) for reduction.

      Major Products: The major products depend on the specific reaction pathway chosen.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and explore its synthetic applications.

      Biology: Investigations may focus on its interactions with biological molecules, such as enzymes or receptors.

      Industry: Its use in fine chemicals or pharmaceuticals could be explored.

  • Mechanism of Action

    • Unfortunately, specific details regarding the mechanism of action for this compound are not readily available in the literature.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C11H12BrFO2

    Molecular Weight

    275.11 g/mol

    IUPAC Name

    methyl 3-(4-bromophenyl)-3-fluorobutanoate

    InChI

    InChI=1S/C11H12BrFO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3

    InChI Key

    AACCJWJIMXCNCQ-UHFFFAOYSA-N

    Canonical SMILES

    CC(CC(=O)OC)(C1=CC=C(C=C1)Br)F

    Origin of Product

    United States

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